Photoinitiator Efficiency: NDN Derivatives Outperform Camphorquinone Under Visible LED Irradiation
2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives (NDNs) exhibit significantly higher polymerization efficiency compared to the well-known camphorquinone-based photoinitiator systems. While the study does not provide exact numerical efficiency factors, it explicitly states that 'some of the novel NDN-based combinations employed here exhibit a much higher polymerization efficiency' under identical visible LED irradiation conditions (405 nm, 455 nm, 470 nm) [1]. Additionally, a specifically designed NDN derivative bearing two nitro groups demonstrates panchromatic behavior, enabling polymerization under blue, green, or red light—a capability not achievable with camphorquinone systems [1].
| Evidence Dimension | Polymerization efficiency under visible LED irradiation |
|---|---|
| Target Compound Data | NDN-based photoinitiating systems exhibit 'much higher polymerization efficiency' (qualitative comparison) |
| Comparator Or Baseline | Camphorquinone-based photoinitiator systems |
| Quantified Difference | Not numerically quantified; described as 'much higher' |
| Conditions | Ring-opening cationic polymerization of epoxides and free radical polymerization of acrylates under LED irradiation at 405 nm, 455 nm, 470 nm, and laser diodes at 532 nm, 635 nm |
Why This Matters
For applications requiring efficient curing under mild visible light conditions, NDN-based initiators offer a clear performance advantage over traditional camphorquinone systems, potentially reducing curing time and energy consumption.
- [1] Xiao, P.; Dumur, F.; Zhang, J.; Graff, B.; Gigmes, D.; Fouassier, J.P.; Lalevée, J. Amino and nitro substituted 2-amino-1H-benzo[de]isoquinoline-1,3(2H)-diones: as versatile photoinitiators of polymerization from violet-blue LED absorption to a panchromatic behavior. Polym. Chem. 2015, 6, 1171-1179. View Source
